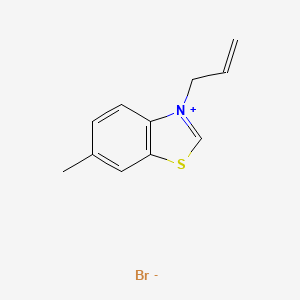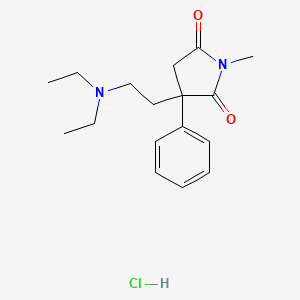
(+-)-2-(2-(Diethylamino)ethyl)-N-methyl-2-phenylsuccinimide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(±)-2-(2-(Diethylamino)ethyl)-N-methyl-2-phenylsuccinimide hydrochloride is a synthetic compound with a complex structure. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical properties, which make it a subject of interest for researchers and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (±)-2-(2-(Diethylamino)ethyl)-N-methyl-2-phenylsuccinimide hydrochloride typically involves multiple steps. One common method includes the alkylation of N-methyl-2-phenylsuccinimide with 2-(diethylamino)ethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(±)-2-(2-(Diethylamino)ethyl)-N-methyl-2-phenylsuccinimide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
(±)-2-(2-(Diethylamino)ethyl)-N-methyl-2-phenylsuccinimide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various conditions, such as neurological disorders.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of (±)-2-(2-(Diethylamino)ethyl)-N-methyl-2-phenylsuccinimide hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-(Diethylamino)ethoxy)ethanol
- Ethanethiol, 2-(diethylamino)-
- 2-(2-(Dimethylamino)ethoxy)ethanol
Uniqueness
Compared to similar compounds, (±)-2-(2-(Diethylamino)ethyl)-N-methyl-2-phenylsuccinimide hydrochloride stands out due to its specific structural features and chemical properties. Its unique combination of functional groups allows for diverse reactivity and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
100786-96-7 |
|---|---|
Formule moléculaire |
C17H25ClN2O2 |
Poids moléculaire |
324.8 g/mol |
Nom IUPAC |
3-[2-(diethylamino)ethyl]-1-methyl-3-phenylpyrrolidine-2,5-dione;hydrochloride |
InChI |
InChI=1S/C17H24N2O2.ClH/c1-4-19(5-2)12-11-17(14-9-7-6-8-10-14)13-15(20)18(3)16(17)21;/h6-10H,4-5,11-13H2,1-3H3;1H |
Clé InChI |
DJPDTJFYRZLFNR-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCC1(CC(=O)N(C1=O)C)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


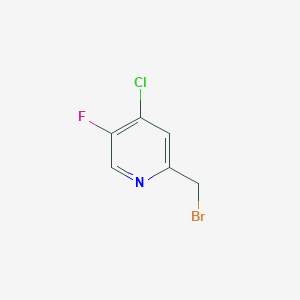
![7-bromo-4-isobutyryl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B14147708.png)
![[Dichloro(phenyl)methyl]carbonimidoyl](/img/structure/B14147712.png)
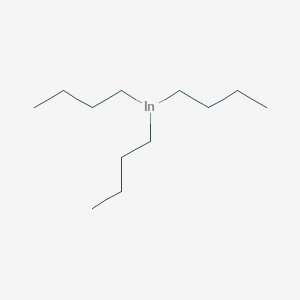
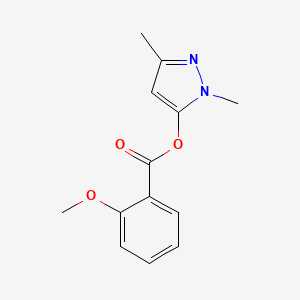
![1-[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]-N-(4-fluorobenzyl)methanamine](/img/structure/B14147746.png)

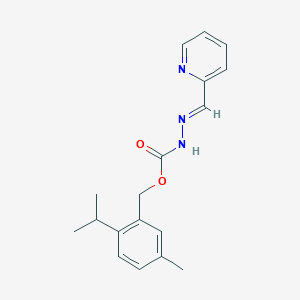

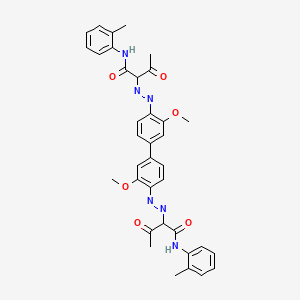
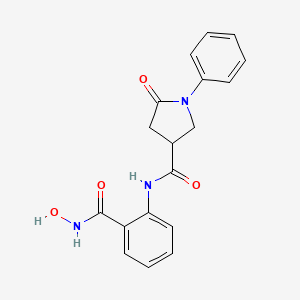
![(2,6-Ditert-butyl-4-methylcyclohexyl) 2-[2-acetyl-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]acetate](/img/structure/B14147774.png)
![N~1~,N~1'~-[Azanediylbis(methylene)]dimethanediamine](/img/structure/B14147781.png)
